7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione
Description
7-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring bearing a benzo[d][1,3]dioxol-5-yl moiety and an isopentyl side chain. The quinazoline-dione scaffold is well-documented for its pharmacological relevance, including kinase inhibition and antimicrobial activity . The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the benzo[d][1,3]dioxol-5-yl group (a methylenedioxybenzene derivative) contributes to π-π stacking interactions in biological targets . The isopentyl chain likely improves lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-12(2)7-8-26-21(27)15-5-3-14(9-16(15)23-22(26)28)20-24-19(25-31-20)13-4-6-17-18(10-13)30-11-29-17/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRXVZNBYKXYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method is the 1,3-dipolar cycloaddition reaction, which allows for the construction of the oxadiazole and quinazoline moieties. This method has been shown to yield high purity and good yields of the desired product.
Biological Activity
The biological activity of this compound is primarily attributed to its structural components, particularly the quinazoline and oxadiazole rings. These structural features are known to impart various pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : The compound was tested against several Gram-positive and Gram-negative bacteria. Results showed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 125 to 500 µg/mL. Notably, derivatives containing the benzo[d][1,3]dioxole moiety displayed enhanced activity compared to other structural analogs .
- Antifungal Activity : The compound also demonstrated antifungal properties against Candida albicans, with effective concentrations reported at similar MIC values as those observed for bacterial strains .
Anticancer Activity
Research has shown that quinazoline derivatives can inhibit various cancer cell lines. The specific compound has been evaluated in vitro against breast cancer cell lines (MCF-7) and lung cancer cells (A549), exhibiting cytotoxic effects with IC50 values in the micromolar range. This suggests potential for further development as an anticancer agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Compounds such as this one may act by inhibiting specific enzymes involved in bacterial cell wall synthesis or metabolic pathways in fungi and cancer cells.
- Interference with DNA Synthesis : Some studies suggest that quinazoline derivatives can intercalate with DNA or inhibit topoisomerases, leading to disrupted replication processes in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Antibacterial Properties : A comparative study evaluated various substituted quinazolines against a panel of bacterial strains. The presence of electron-withdrawing groups significantly enhanced antimicrobial activity .
- Anticancer Efficacy : In a study examining the effects of oxadiazole-containing compounds on cancer cell proliferation, a derivative similar to our compound showed a reduction in cell viability by inducing apoptosis through caspase activation pathways .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinazoline moieties. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways associated with tumor growth and proliferation. For example, certain derivatives have been reported to inhibit tubulin polymerization, which is essential for mitosis in cancer cells .
- Case Studies : In one study, analogs of the compound were tested against a panel of 60 human cancer cell lines. Notably, specific derivatives demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) below 100 nM against multiple cancer types, including non-small cell lung cancer and melanoma . This indicates a strong potential for further development as anticancer agents.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity:
- Antibacterial and Antifungal Activities : Research on similar oxadiazole derivatives has shown promising results in inhibiting bacterial and fungal growth. For example, compounds with oxadiazole rings have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, exhibiting comparable efficacy to standard antibiotics like ciprofloxacin .
Analgesic Properties
There is emerging evidence that certain derivatives of this compound may possess analgesic properties:
- Pain Relief Mechanisms : Studies involving related compounds have indicated their potential in alleviating pain through various mechanisms, including anti-inflammatory effects and modulation of pain pathways in animal models . This opens avenues for developing new analgesics based on the parent structure.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the compound's therapeutic profile:
- SAR Studies : Investigations into the structure-activity relationship of similar compounds have revealed that modifications to the dioxole or oxadiazole components significantly influence their biological activity. For instance, substituents on the benzodioxole moiety can enhance or diminish anticancer efficacy .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Target Cell Lines/Organisms | Observed Effects |
|---|---|---|---|
| Anticancer | Various analogs | NCI-H522 (lung), MDA-MB-435 (melanoma) | GI50 < 100 nM |
| Antibacterial | Oxadiazole derivatives | Gram-positive & Gram-negative bacteria | Comparable to ciprofloxacin |
| Analgesic | Related compounds | Swiss mice (pain models) | Significant pain relief |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline-2,4-dione Derivatives
Compound A : 1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione
- Structural Differences :
- Side Chain : Compound A has a 3-methoxypropyl group at position 3, whereas the target compound features an isopentyl chain.
- Substituent Position : The oxadiazole moiety in Compound A is linked via a methyl group to the quinazoline core, while the target compound directly connects the oxadiazole ring to position 5.
- Direct oxadiazole attachment in the target compound could enhance rigidity and binding affinity to hydrophobic enzyme pockets.
Compound B: (S)-6-((1-(Benzo[d][1,3]dioxol-5-yl)ethyl)amino)-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione
- Core Heterocycle : Pyrimidine-2,4-dione instead of quinazoline-2,4-dione.
- Substituents : A trifluoroethyl group and a chiral benzo[d][1,3]dioxol-5-yl-ethylamine side chain.
- Functional Implications: The pyrimidine-dione core lacks the fused benzene ring of quinazoline-dione, reducing aromatic surface area for target interactions.
Benzo[d][1,3]dioxol-5-yl-Containing Heterocycles
Compound C : 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole
- Core Structure : Pyrazoline ring instead of quinazoline-dione.
- Functional Implications :
Compound D : Diethyl 4-(1-(Benzo[d][1,3]dioxol-5-yl)propan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Core Structure : 1,4-dihydropyridine with ester groups.
- Ester groups in Compound D increase susceptibility to hydrolysis compared to the stable oxadiazole ring in the target compound.
Comparative Data Table
Key Research Findings
- Role of the Oxadiazole Ring : The 1,2,4-oxadiazole in the target compound is critical for resistance to enzymatic degradation, as seen in other oxadiazole-containing drugs .
- Impact of the Benzo[d][1,3]dioxol-5-yl Group : This moiety enhances binding to aromatic-rich enzyme pockets, as demonstrated in pyrazoline derivatives with antimicrobial activity .
- Side Chain Optimization : The isopentyl group balances lipophilicity and steric bulk, contrasting with the metabolically vulnerable ester groups in dihydropyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
